

Technical Guide: Characterization and Applications of 2-Allylphenol (CAS 1745-81-9)

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Compound of Interest

Compound Name: 2-Allylphenol

Cat. No.: B7767131

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Abstract

This technical guide provides a comprehensive overview of the characterization data for **2-Allylphenol** (CAS: 1745-81-9), a versatile organic compound with significant applications in chemical synthesis and as a precursor for various materials and biologically active molecules. This document compiles its physicochemical properties, spectroscopic data (NMR, IR, and Mass Spectrometry), and detailed experimental protocols for its synthesis. Furthermore, it explores its role as an antifungal agent, with a focus on its mechanism of action.

Physicochemical Properties

2-Allylphenol is a colorless to light brown liquid with a phenolic odor. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O	[1]
Molecular Weight	134.18 g/mol	[2]
Melting Point	-6 °C	[3]
Boiling Point	220 °C at 760 mmHg	[3]
Density	1.028 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.546	[4]
Water Solubility	7 g/L (20 °C)	[5]
Flash Point	88 °C (closed cup)	[4]

Spectroscopic Characterization

The structural elucidation of **2-Allylphenol** is supported by various spectroscopic techniques. The characteristic data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.13 - 7.05	m	2H	Ar-H
~6.89	m	1H	Ar-H
~6.78	m	1H	Ar-H
~5.97	m	1H	-CH=CH ₂
~5.40	s	1H	-OH
~5.11	m	2H	-CH=CH ₂
~3.38	d	2H	Ar-CH ₂ -

Solvent: CDCl₃. Chemical shifts are reported relative to TMS (0 ppm). Data sourced from publicly available spectra and may vary slightly based on experimental conditions.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
~153.5	C-OH
~137.0	-CH=CH ₂
~130.5	Ar-C
~128.0	Ar-CH
~127.5	Ar-CH
~121.0	Ar-CH
~116.0	=CH ₂
~115.5	Ar-CH
~35.0	Ar-CH ₂ -

Solvent: CDCl₃. Chemical shifts are reported relative to TMS (0 ppm). Data sourced from publicly available spectra and may vary slightly based on experimental conditions.[6]

Infrared (IR) Spectroscopy

The IR spectrum of **2-Allylphenol** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (phenolic)
~3080	Medium	=C-H stretch (alkene)
~2980, 2900	Medium	C-H stretch (alkane)
~1640	Medium	C=C stretch (alkene)
~1590, 1490, 1450	Strong	C=C stretch (aromatic)
~1230	Strong	C-O stretch (phenol)
~915	Strong	=C-H bend (out-of-plane)

Data represents typical values and may vary based on the sampling method (e.g., neat liquid, KBr pellet).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Allylphenol** shows a distinct fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment Ion
134	100	[M] ⁺ (Molecular Ion)
119	~40	[M - CH ₃] ⁺
107	~35	[M - C ₂ H ₃] ⁺
91	~75	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~65	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

Synthesis of 2-Allylphenol via Claisen Rearrangement

This protocol details the synthesis of **2-Allylphenol** from phenol in a two-step process: Williamson ether synthesis to form allyl phenyl ether, followed by a thermal Claisen

rearrangement.

Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether

- To a solution of phenol (1.0 eq) in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask, add a base such as anhydrous potassium carbonate (K_2CO_3 , 1.5 eq).
- Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide salt.
- Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a water wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude allyl phenyl ether.

Step 2: Thermal Claisen Rearrangement to **2-Allylphenol**

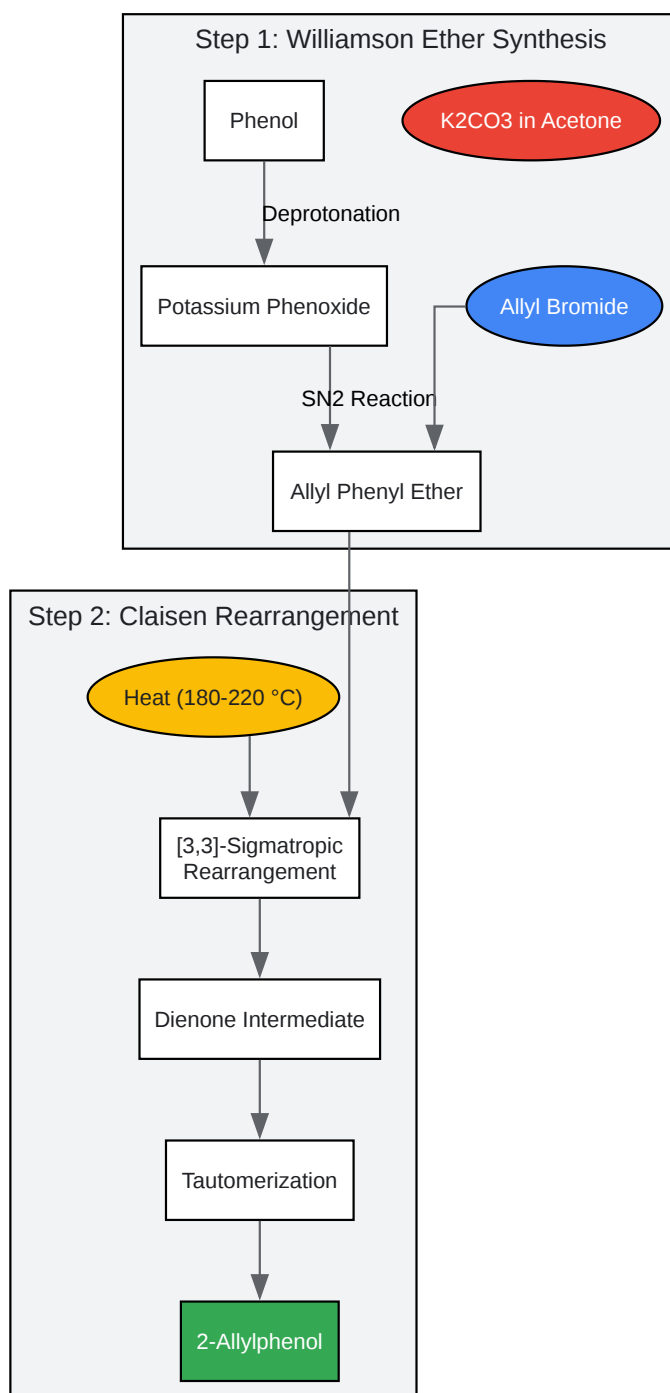
- Place the crude allyl phenyl ether in a round-bottom flask equipped with a reflux condenser.
- Heat the ether neat (without solvent) to a temperature of 180-220 °C.^[7]
- Maintain this temperature and monitor the reaction progress by TLC. The rearrangement is typically complete within 3-5 hours.
- Cool the reaction mixture to room temperature.

- The crude **2-Allylphenol** can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Synthesis Workflow of 2-Allylphenol

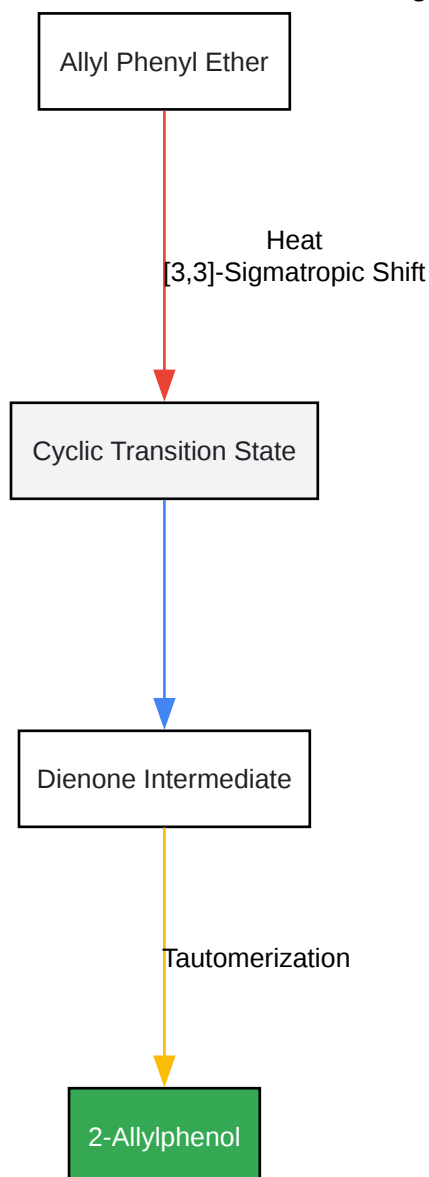
Synthesis Workflow of 2-Allylphenol

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Caption: A workflow diagram illustrating the two-step synthesis of **2-Allylphenol**.

Claisen Rearrangement Mechanism

Mechanism of the Claisen Rearrangement



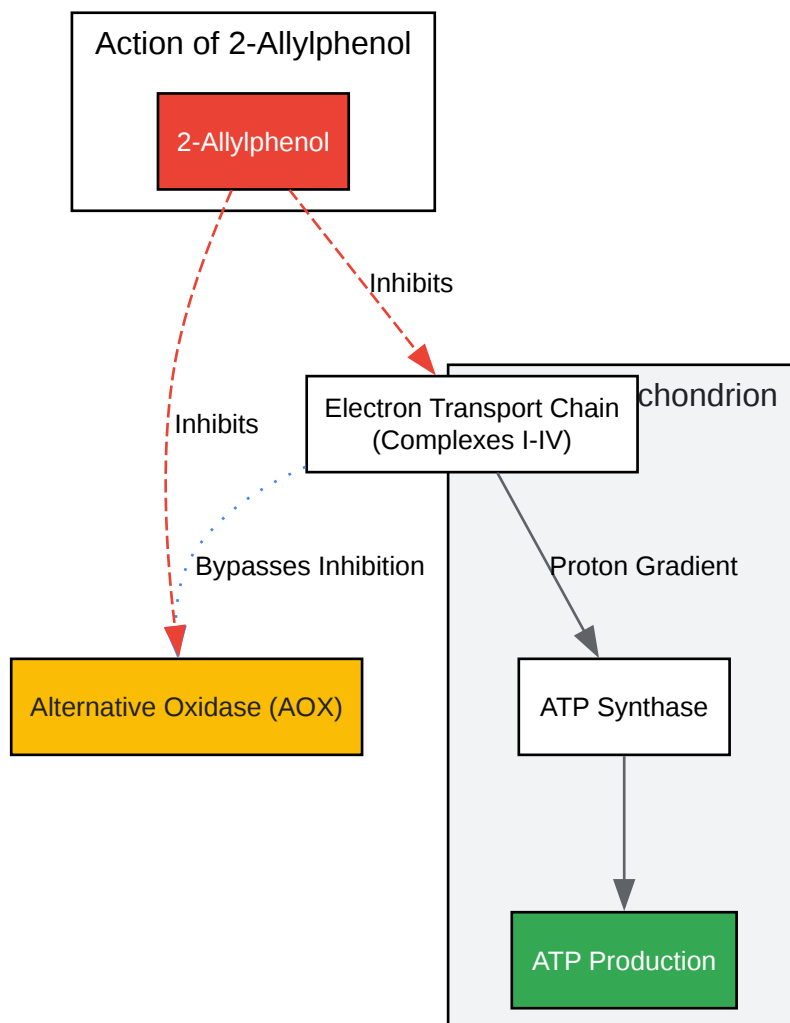
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Caption: The concerted pericyclic mechanism of the Claisen rearrangement.

Antifungal Mechanism of 2-Allylphenol

2-Allylphenol has been identified as an effective fungicide, particularly against plant pathogens like *Botrytis cinerea*. Its mechanism of action involves the inhibition of fungal respiration.[3][4]

Proposed Antifungal Mechanism of 2-Allylphenol



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Caption: **2-Allylphenol** inhibits both the main electron transport chain and the alternative oxidase pathway.

Biological Activity: Antifungal Properties

2-Allylphenol exhibits significant antifungal activity against a range of plant pathogenic fungi. [8] Its primary mode of action is the disruption of mitochondrial respiration. [3] In many fungi, an alternative oxidase (AOX) pathway exists, which can bypass inhibition of the main electron transport chain. However, studies have shown that **2-allylphenol** and its derivatives can inhibit both the conventional respiratory pathway and the alternative oxidase pathway in fungi like *Botrytis cinerea*. [3][4] This dual inhibition makes it a potent fungicide and a promising lead compound for the development of new antifungal agents. The inhibition of these respiratory pathways leads to a depletion of ATP, ultimately causing fungal cell death. [8]

Safety and Handling

2-Allylphenol is classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. [4] It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-Allylphenol is a valuable chemical intermediate with well-defined physical and spectral properties. The synthetic routes to this compound are well-established, with the Claisen rearrangement being a key transformation. Its demonstrated antifungal activity through the inhibition of fungal respiration highlights its potential for applications in agriculture and drug development. This guide provides essential technical information to support further research and development involving **2-Allylphenol**.

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